molecular formula C10H10O2 B047845 6-Hydroxy-1-tetralone CAS No. 3470-50-6

6-Hydroxy-1-tetralone

Cat. No. B047845
CAS RN: 3470-50-6
M. Wt: 162.18 g/mol
InChI Key: FNSQPQKPPGALFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Hydroxy-1-tetralone and its derivatives involves several key methods. One approach described the synthesis of 5,6-methylenedioxy-1-tetralone using a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization (Klix, Cain, & Bhatia, 1995). Another method involves the directed metallation procedure for the synthesis of hydroxy and methoxy containing tetralones, serving as versatile intermediates for the preparation of biologically relevant molecules (Ghatak, Dorsey, Garner, & Pinney, 2003).

Scientific Research Applications

  • Isopropylation of 6-Methoxy-1-tetralone : This study explores the isopropylation of 6-methoxy-1-tetralone, leading to the production of intermediates potentially useful in the preparation of bioactive phenolic diterpenoids (Banerjee et al., 2019).

  • Synthesis of 6-Iodo-1-Tetralone : This research provides a method for synthesizing 6-iodo-1-tetralone from tetrahydronaphthalene, serving as an intermediate in the synthesis of 5-HT6 receptor antagonists (Teng Da-wei, 2013).

  • Antileishmanial Activity of a Tetralone Isolated from Ampelocera edentula : The study identifies 4-hydroxy-1-tetralone isolated from Ampelocera edentula stem bark as a potential treatment for New World cutaneous leishmaniasis (Fournet et al., 1994).

  • A Simple Synthesis of 8-Methoxy-1-tetralone : This research developed a straightforward synthesis method for 8-methoxy-1-tetralone, providing a useful tool for synthesizing various natural and non-natural products (Cabrera & Banerjee, 2010).

  • 1-Tetralone Chalcone Derivatives Against Reactive Oxygen Species : This study reveals that adding an amino moiety at the 6th position of 1-tetralone chalcones significantly enhances their inhibitory potency against reactive oxygen species production in macrophages (Katila et al., 2019).

  • Synthesis of Methoxy and Hydroxy Containing Tetralones : This study demonstrates a general synthetic route for preparing highly oxygenated tetralone analogs, which are versatile building blocks for biologically relevant molecules (Ghatak et al., 2003).

  • New Tetralone Intermediates for Synthesis of Podophyllotoxin Analogues : This research presents the synthesis of new tetralone intermediates, like 6-hydroxy-7-methoxy-4-(3(1)-methoxy-4(1)-hydroxyphenyl)-1-tetralone, offering potential for creating podophyllotoxin analogues (Devaraju et al., 2007).

  • Derivatives of 5-Hydroxy-6-Methyl-2-Aminotetralin : This study suggests that developed compounds exhibit dopamine-like effects in animal models, indicating potential for pharmaceutical development (Cannon et al., 1980).

Safety And Hazards

6-Hydroxy-1-tetralone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-Hydroxy-1-tetralone are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

6-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQPQKPPGALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405488
Record name 6-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-tetralone

CAS RN

3470-50-6
Record name 3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3470-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Methoxytetralone (50 g, 280 mmol) was suspended in glacial acetic acid (250 mL). Hydrobromic acid (47%; 500 mL) was added and the mixture was heated at reflux for 6 h, cooled to room temperature, and poured onto 500 g of crushed ice. After 1 h the precipitate was collected and recrystalized from ethanol to provide 32 g of 6-hydroxytetralone. Concentration of the mother liquor provided an additional 9 g of product, mp 149°-152° C.; 1H NMR (CDCl3) δ7.80 (d, 1H), 6.78 (d, 1H), 6.68 (s, 1H), 2.90 (t, 2H), 2.55 (t, 2H), 2.05 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Methoxy-1-tetralone (80 g, 453 mmol) was taken up in 48% HBr (270 ml) at 4° C., then stirred at ambient temperature for 4 hr. Distilled H2O (1 l) was added with cooling to 4° C. and the precipitated solid was filtered, washed with H2O and recrystallised twice from EtOH-H2O (4:1) to afford 6-hydroxy-1-tetralone as a beige solid (59.7g, 368 mmol, 81%), Mp. 153-155° C., MS m/e=162.1 (M+).
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2 mols of 6-methoxy-1-tetralone are heated at 125° C. in 2 l of 48% strength aqueous hydrobromic acid for 3 hours. On cooling, the product precipitates and is filtered off with suction and dried. If necessary, it can be recrystallized from water.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

3.69 g of 6-methoxy-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one was dissolved in 70 ml of anhydrous methylene chloride. The obtained solution was cooled in a dry ice-acetone bath. Thereafter, 36 ml of boron tribromide (a 1.0 M methylene chloride solution) was added thereto, and the obtained mixture was stirred at room temperature overnight. Thereafter, the reaction solution was again cooled in a dry ice-acetone bath. 36 ml of boron tribromide (a 1.0 M methylene chloride solution) was added thereto, and the obtained mixture was stirred at room temperature overnight. Thereafter, the reaction solution was poured into ice, and chloroform was then added thereto. An insoluble precipitate was removed by filtration. The organic layer was separated and then dried over anhydrous sodium sulfate. The obtained solution was passed through a glass filter filled with silica gel, and the solvent was removed under a reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 1.52 g of the subject compound.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1-tetralone
Reactant of Route 2
6-Hydroxy-1-tetralone
Reactant of Route 3
6-Hydroxy-1-tetralone
Reactant of Route 4
6-Hydroxy-1-tetralone
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-1-tetralone
Reactant of Route 6
6-Hydroxy-1-tetralone

Citations

For This Compound
91
Citations
LJ Legoabe, A Petzer, JP Petzer - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
… Commercially available 6-methoxy-1-tetralone (8) was firstly hydrolysed in the presence of anhydrous AlCl 3 to yield the key reagent, 6-hydroxy-1-tetralone (9). 6-Hydroxy-1-tetralone (9…
Number of citations: 54 www.sciencedirect.com
D Papa - Journal of the American Chemical Society, 1949 - ACS Publications
… from these laboratories that 1,6-dihydroxynaphthalene (I) on treatment with Raney nickel-aluminum alloy in aqueous alkaline solution affords good yields of 6-hydroxy-1-tetralone (III). …
Number of citations: 3 pubs.acs.org
H Bayer, C Batzl, RW Hartman… - Journal of medicinal …, 1991 - ACS Publications
The (E)-2-(4-pyridylmethylene)-l-tetralones 1-7 (1, H; 2, 5-OCH3; 3, 6-OCH3; 4, 7-OCH3; 5, 5-OH; 6, 6-OH; 7, 7-OH) were obtained by aldol condensation of the corresponding 1-…
Number of citations: 72 pubs.acs.org
M Mizuno, M Yamano - Organic Syntheses, 2003 - Wiley Online Library
… 3,4‐Dihydro‐6‐hydroxy‐1(2H)‐naphthalenone, 6‐hydroxy‐1‐tetralone …
Number of citations: 6 onlinelibrary.wiley.com
LF Wong - 1975 - shareok.org
I wish to express my profound appreciation to Dr. KD Berlin for his invaluable guidance, continuous encouragement, deep faith and genuine friendship throughout the course of this …
Number of citations: 0 shareok.org
KH Bell - Australian Journal of Chemistry, 1969 - CSIRO Publishing
… A typical run is illustrated by the reduction of 6-hydroxy-1-tetralone: NaBH4 (79mg of 96% purity, 2mmole) was added to a solution of 6-hydroxy-1-tetralone (162 mg, 1 mmole) in 1 . 2 2 …
Number of citations: 28 www.publish.csiro.au
LB Magnusson, CA Craig… - Journal of the American …, 1964 - ACS Publications
The pK values for acid dissociation, expressed in molar concentrations, of 5-hydroxy-l-indanone, 7-hydroxy-l-indanone, and three nitro derivatives of the latter (4-nitro-, 6-nitro-, and 4, 6-…
Number of citations: 7 pubs.acs.org
P Gao, Q Li, S Wang, H Tang, P Zhang - Acta Chimica Sinica, 2001 - sioc-journal.cn
Methyl, ethyl, n-propyl, and benzyl p-hydroxyphenyl ketones and 6-hydroxy-1-tetralone are shown under the condition of ethylene ketal formation to undergo alkyl-carbonyl C----C bond …
Number of citations: 2 sioc-journal.cn
M Li, Y Huang, S Song, S Shuang, R Wang, C Dong - Dyes and Pigments, 2021 - Elsevier
… anthracycline-based fluorescent probe (LAP) with a new reaction site was presented to detect peroxynitrite (ONOO − ) by one step synthesize between 6-hydroxy-1-tetralone and …
Number of citations: 2 www.sciencedirect.com
M Li, Y Huang, S Song, S Shuang, R Wang, C Dong - 2021 - repository.um.edu.mo
… anthracycline-based fluorescent probe (LAP) with a new reaction site was presented to detect per- oxynitrite (ONOO− ) by one step synthesize between 6-hydroxy-1-tetralone and …
Number of citations: 3 repository.um.edu.mo

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